molecular formula C8H4N2O2 B13354423 4-Cyano-3-hydroxyphenylisocyanate

4-Cyano-3-hydroxyphenylisocyanate

Cat. No.: B13354423
M. Wt: 160.13 g/mol
InChI Key: QTZQMPJBSZWDPE-UHFFFAOYSA-N
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Description

4-Cyano-3-hydroxyphenylisocyanate: is an organic compound characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and an isocyanate group (-NCO) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-hydroxyphenylisocyanate typically involves the reaction of 4-cyano-3-hydroxyaniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

4-Cyano-3-hydroxyaniline+PhosgeneThis compound+HCl\text{4-Cyano-3-hydroxyaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Cyano-3-hydroxyaniline+Phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-hydroxyphenylisocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 4-cyano-3-hydroxyaniline and carbon dioxide.

    Oxidation and Reduction: The cyano and hydroxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    4-Cyano-3-hydroxyaniline: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 4-Cyano-3-hydroxyphenylisocyanate is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and polymers.

Biology and Medicine:

Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyano-3-hydroxyphenylisocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly modify active site residues, leading to enzyme inactivation.

Comparison with Similar Compounds

    4-Cyano-3-hydroxyaniline: Shares the cyano and hydroxy groups but lacks the isocyanate group.

    Phenylisocyanate: Contains the isocyanate group but lacks the cyano and hydroxy groups.

Uniqueness: 4-Cyano-3-hydroxyphenylisocyanate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

2-hydroxy-4-isocyanatobenzonitrile

InChI

InChI=1S/C8H4N2O2/c9-4-6-1-2-7(10-5-11)3-8(6)12/h1-3,12H

InChI Key

QTZQMPJBSZWDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)O)C#N

Origin of Product

United States

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